

Application Notes and Protocols for BAY1125976 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1125976 is a potent and selective allosteric inhibitor of AKT1 and AKT2, two key serine/threonine kinases in the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making AKT an attractive target for therapeutic intervention.[3][4] BAY1125976 binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT, thereby preventing its activation by inhibiting T308 phosphorylation by PDK1.[2] These application notes provide detailed protocols for utilizing BAY1125976 in both biochemical and cellular kinase activity assays to characterize its inhibitory properties and effects on downstream signaling.

Data Presentation Biochemical Activity of BAY1125976



Target	ATP Concentration	IC50 (nM)	Assay Type
AKT1	10 μΜ	5.2	TR-FRET
AKT1	2 mM	44	TR-FRET
AKT2	10 μΜ	18	TR-FRET
AKT2	2 mM	36	TR-FRET
AKT3	10 μΜ	427	TR-FRET

Table 1: Biochemical IC50 values of **BAY1125976** against AKT isoforms. Data sourced from Selleck Chemicals.[5]

Cellular Activity of BAY1125976

Cell Line	Downstream Target	Phosphorylation Site	IC50 (nM)
KU-19-19 (Bladder Cancer)	AKT1	S473	35
KU-19-19 (Bladder Cancer)	4EBP1	T70	100
LAPC-4 (Prostate Cancer)	AKT1	S473	0.8
LAPC-4 (Prostate Cancer)	AKT1	T308	5.6
LAPC-4 (Prostate Cancer)	4EBP1	T70	35
LAPC-4 (Prostate Cancer)	PRAS40	T246	~141

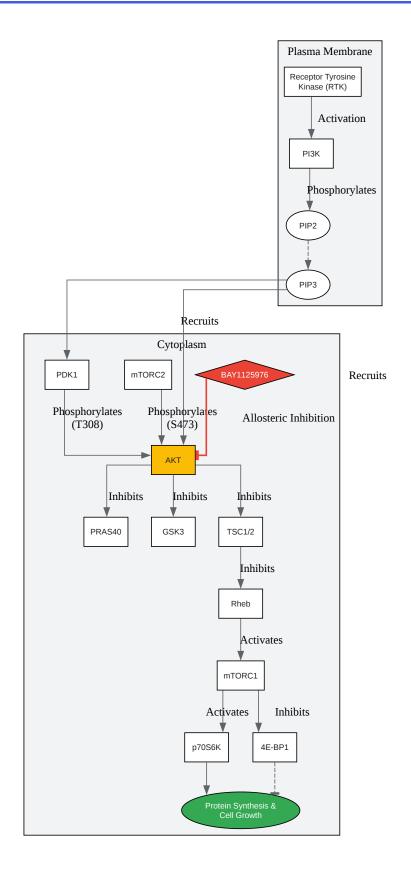
Table 2: Cellular IC50 values of **BAY1125976** on the phosphorylation of AKT and its downstream effectors. Data sourced from Selleck Chemicals.[5]



Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits AKT to the plasma membrane. AKT is then fully activated through phosphorylation by PDK1 and mTORC2. Activated AKT phosphorylates a multitude of downstream substrates, including PRAS40, GSK3, and the TSC1/2 complex, leading to the activation of mTORC1 and subsequent protein synthesis and cell growth.





Click to download full resolution via product page

Caption: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of **BAY1125976**.

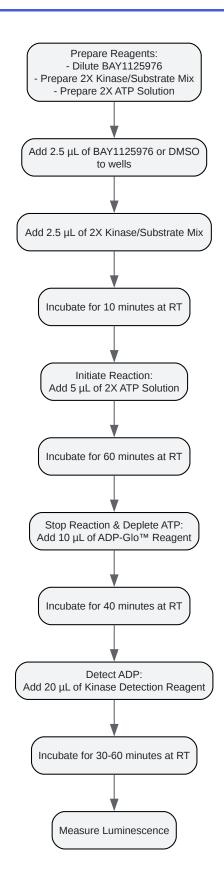


Experimental Protocols Biochemical Kinase Activity Assay: ADP-Glo™ Kinase Assay

This protocol outlines the measurement of AKT1 kinase activity and its inhibition by **BAY1125976** using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

- AKT1 Kinase Enzyme System (e.g., Promega, Cat. #: V1911)[6]
 - Active AKT1 enzyme
 - AKT(PKB) substrate peptide
 - 5X Reaction Buffer A (200mM Tris-HCl, pH 7.5, 100mM MgCl2, 0.5 mg/ml BSA)
 - 0.1M DTT
- ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat. #: V9101)[6]
 - ADP-Glo™ Reagent
 - Kinase Detection Reagent
 - Ultra Pure ATP (10mM)
 - ADP (10mM)
- BAY1125976
- 384-well white assay plates
- Plate reader with luminescence detection capabilities





Click to download full resolution via product page

Caption: Workflow for the ADP-Glo™ Kinase Assay.



Reagent Preparation:

- Prepare a 2X Kinase Buffer by combining 400 μL of 5X Reaction Buffer A, 1 μL of 0.1M
 DTT, and 599 μL of nuclease-free water.[6]
- Prepare a 250 μM ATP solution by adding 25 μL of 10mM ATP to 500 μL of 2X Kinase
 Buffer and 475 μL of nuclease-free water.[6]
- Prepare serial dilutions of BAY1125976 in DMSO, and then dilute into the 1X Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.
- Prepare a solution containing active AKT1 enzyme and AKT substrate peptide in 1X
 Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing a kinase titration.

• Kinase Reaction:

- \circ To the wells of a 384-well plate, add 1 μ L of the diluted **BAY1125976** or DMSO (for control wells).[7]
- Add 2 μL of the AKT1 enzyme/substrate mix to each well.[7]
- \circ Initiate the kinase reaction by adding 2 μL of the ATP solution. The final reaction volume is 5 μL .[7]
- Incubate the plate at room temperature for 60 minutes.

ADP Detection:

- Add 5 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
- Incubate at room temperature for 40 minutes.[7]
- $\circ~$ Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]
- Incubate at room temperature for 30-60 minutes.[8]



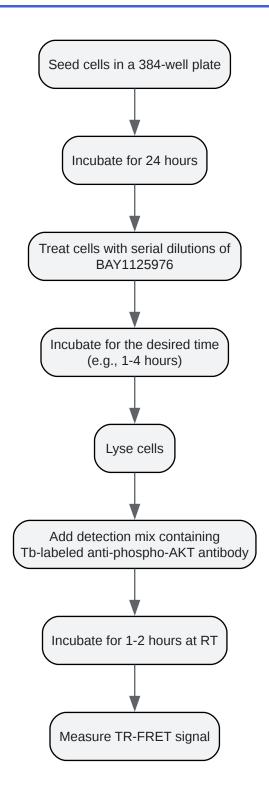
- Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of BAY1125976 relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Activity Assay: LanthaScreen™ TR-FRET Cellular Assay

This protocol describes a method to measure the inhibition of AKT1 phosphorylation in a cellular context using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

- Cell line expressing the target of interest (e.g., KU-19-19 or LAPC-4)
- Cell culture medium and supplements
- BAY1125976
- Lysis buffer
- Terbium-labeled anti-phospho-AKT (S473) antibody
- GFP-labeled AKT1 (or endogenous detection)
- 384-well white assay plates
- TR-FRET-compatible plate reader





Click to download full resolution via product page

Caption: Workflow for a cellular TR-FRET kinase assay.

• Cell Culture and Treatment:



- Seed the cells in a 384-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of BAY1125976 in the cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of BAY1125976. Include DMSO-only controls.
- Incubate the plate for the desired treatment time (e.g., 1 to 4 hours) at 37°C in a CO2 incubator.
- Cell Lysis and Detection:
 - After the incubation, carefully remove the medium.
 - Add lysis buffer to each well and incubate on a plate shaker for 10-15 minutes at room temperature to ensure complete cell lysis.
 - Prepare the detection reagent mix containing the Terbium-labeled anti-phospho-AKT (S473) antibody in a suitable assay buffer.
 - Add the detection reagent mix to each well of the lysate.
- TR-FRET Measurement:
 - Incubate the plate at room temperature for 1-2 hours to allow for antibody binding.
 - Measure the TR-FRET signal on a compatible plate reader, using an excitation wavelength of 340 nm and measuring emission at 495 nm (for Terbium) and 520 nm (for GFP/fluorescein, representing FRET).
- Data Analysis:
 - Calculate the emission ratio (520 nm / 495 nm).
 - Normalize the data to the DMSO control.



 Plot the normalized emission ratio against the logarithm of the BAY1125976 concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

Conclusion

BAY1125976 is a valuable tool for investigating the role of AKT1 and AKT2 in cellular signaling and disease. The provided protocols for biochemical and cellular kinase activity assays offer robust methods for characterizing the potency and mechanism of action of this allosteric inhibitor. The data presented demonstrates the high selectivity and cellular efficacy of **BAY1125976**, making it a suitable chemical probe for preclinical studies in oncology and other research areas where the PI3K/AKT/mTOR pathway is implicated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer—Lack of Association between Activating AKT Mutation and AKT Inhibition-Derived Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K-AKT-mTOR Pathway: The Potential of BAY 1125976 in Cancer Therapy [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.com [promega.com]
- 7. promega.jp [promega.jp]
- 8. promega.com [promega.com]
- To cite this document: BenchChem. [Application Notes and Protocols for BAY1125976 in Kinase Activity Assays]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b605920#using-bay1125976-in-a-kinase-activity-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com